2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid
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Overview
Description
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid is a synthetic organic compound known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis, attached to an oxetane ring, a four-membered cyclic ether, and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid typically involves multiple steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving a suitable diol and an epoxide under acidic or basic conditions.
Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced via a reaction with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety: The final step involves the coupling of the oxetane derivative with a suitable acetic acid derivative, often using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, such as with piperidine, to expose the free amine group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the oxetane ring and the fluorenyl moiety.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters, respectively.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Coupling: DCC and NHS in dichloromethane (DCM).
Major Products
Fmoc Deprotection: Free amine derivative.
Oxidation: Oxidized fluorenyl derivatives.
Reduction: Reduced oxetane derivatives.
Coupling: Amides or esters depending on the reactants.
Scientific Research Applications
Chemistry
In chemistry, 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid is used as an intermediate in the synthesis of complex molecules, particularly in peptide synthesis due to the Fmoc protecting group.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. The oxetane ring’s strain makes it a useful probe in mechanistic studies.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the development of enzyme inhibitors and receptor modulators.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid depends on its application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions. The oxetane ring can undergo ring-opening reactions, which are useful in mechanistic studies and the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethoxy)propanoic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid is unique due to the presence of the oxetane ring, which imparts significant ring strain and reactivity. This makes it a valuable intermediate in synthetic chemistry and a useful probe in mechanistic studies. The combination of the Fmoc protecting group and the oxetane ring is not commonly found in similar compounds, highlighting its distinctiveness.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)oxetan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c22-18(23)9-20(11-25-12-20)21-19(24)26-10-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZBAYXGEJDPBAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2155855-87-9 |
Source
|
Record name | 2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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